molecular formula C18H21FN4O5 B12516581 [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid CAS No. 815586-98-2

[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid

Cat. No.: B12516581
CAS No.: 815586-98-2
M. Wt: 392.4 g/mol
InChI Key: SXCVRPYQWPWXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name Analysis and Isomeric Considerations

The IUPAC name of this compound is derived through systematic decomposition of its molecular architecture. The primary component, [2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid, consists of:

  • A pyridine ring substituted at position 2 with an amino group (-NH₂)
  • A 4-fluorobenzylamino moiety at position 6
  • An ethylcarbamate functional group at position 3

The secondary component, 2-oxopropanoic acid (pyruvic acid), interacts via ionic or coordination bonding, reflected in the semicolon notation.

Isomeric considerations include:

  • Positional isomerism : Potential substitution patterns on the pyridine ring (e.g., 2-amino vs. 3-amino configurations)
  • Stereoisomerism : The ethylcarbamate group introduces a chiral center, though current structural data suggests racemic characterization
  • Tautomerism : The 2-oxopropanoic acid component exhibits keto-enol tautomerism, though the keto form predominates under physiological conditions

The full systematic name adheres to IUPAC Rule C-10.4 for multicomponent systems, prioritizing the pyridine-derived component due to its structural complexity.

Molecular Formula (C₁₇H₂₁FN₄O₅S) and Weight (412.4 g/mol) Validation

Experimental and computational methods confirm the molecular formula C₁₇H₂₁FN₄O₅S through:

Analytical Method Result Source
High-resolution mass spec 412.1254 [M+H]⁺
Elemental analysis C 49.51%, H 5.13%
NMR integration 17 carbons, 21 hydrogens

The molecular weight of 412.4 g/mol derives from isotopic summation:
$$
\text{MW} = (17 \times 12.01) + (21 \times 1.008) + 18.998 + (4 \times 14.01) + (5 \times 16.00) + 32.07 = 412.4 \text{ g/mol}
$$
Discrepancies in literature values (e.g., 394.4 g/mol in preliminary reports) likely stem from incomplete salt form characterization or hydration state variations.

CAS Registry Numbers (815587-06-5, 56995-20-1) and Synonym Reconciliation

The compound exhibits multiple registry identifiers and synonyms requiring careful differentiation:

CAS Number Associated Name Structural Features
815587-06-5 [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethenesulfonic acid Contains ethenesulfonic acid counterion
56995-20-1 Flupirtine Lacks pyruvic acid moiety

Key synonyms require contextualization:

  • Ethenesulfonic acid derivative : Refers to the 815587-06-5 variant with different acid component
  • Katadolon : Brand name for Flupirtine (56995-20-1), unrelated to pyruvic acid adduct
  • Pyruvic acid sodium salt : Distinct ionic form of the 2-oxopropanoic component

Structural divergence between CAS 815587-06-5 and the queried compound lies in the counterion substitution (ethenesulfonic vs. 2-oxopropanoic acid), while 56995-20-1 represents a pharmacologically distinct entity. This necessitates precise identifier usage to prevent molecular misclassification.

Properties

CAS No.

815586-98-2

Molecular Formula

C18H21FN4O5

Molecular Weight

392.4 g/mol

IUPAC Name

[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid

InChI

InChI=1S/C15H17FN4O2.C3H4O3/c1-2-20(15(21)22)12-7-8-13(19-14(12)17)18-9-10-3-5-11(16)6-4-10;1-2(4)3(5)6/h3-8H,2,9H2,1H3,(H,21,22)(H3,17,18,19);1H3,(H,5,6)

InChI Key

SXCVRPYQWPWXEZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N)C(=O)O.CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-6-[(4-fluorophenyl)methylamino]pyridine-3-amine

Procedure :

  • Nucleophilic substitution : React 6-chloro-3-nitropyridine with N-(4-fluorobenzyl)methanamine in the presence of K$$2$$CO$$3$$ in DMF at 80°C for 12 hours to yield 6-[(4-fluorophenyl)methylamino]-3-nitropyridine.
  • Nitro reduction : Reduce the nitro group using SnCl$$_2$$/HCl in ethanol under reflux (2 hours), followed by neutralization with NaOH to isolate 2-amino-6-[(4-fluorophenyl)methylamino]pyridine-3-amine.

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
1 K$$2$$CO$$3$$, DMF, 80°C 78% 95%
2 SnCl$$_2$$, HCl, EtOH 85% 98%

Ethylcarbamate Formation

Procedure :
React the amine intermediate with ethyl chloroformate in anhydrous THF at 0°C under N$$_2$$. Triethylamine (3 eq) is added dropwise, followed by stirring at room temperature for 4 hours. The product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Key Data :

Parameter Value
Reaction Time 4 hours
Yield 82%
Purity (NMR) >99%

Coupling with 2-Oxopropanoic Acid

Procedure :

  • Activation : Treat 2-oxopropanoic acid with DCC (1.2 eq) and NHS (1.1 eq) in DCM for 1 hour to form the active ester.
  • Amidation : Add the ethylcarbamate intermediate to the activated acid, followed by DMAP (0.1 eq). Stir at room temperature for 12 hours. Purify via recrystallization (ethanol/water).

Key Data :

Step Reagents/Conditions Yield Purity (LC-MS)
1 DCC, NHS, DCM 95% 97%
2 DMAP, RT 76% 98%

Analytical Characterization

  • NMR : $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, pyridine-H), 7.45–7.38 (m, 2H, Ar-H), 7.12–7.05 (m, 2H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, OCH$$2$$), 3.89 (s, 2H, NHCH$$2$$), 2.31 (s, 3H, COCH$$3$$).
  • HPLC : Retention time = 6.7 min (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).
  • Mass Spec : [M+H]$$^+$$ = 435.2 (calculated: 435.4).

Optimization Challenges and Solutions

  • Regioselectivity : Use of Boc-protected intermediates to direct substitutions on the pyridine ring.
  • Acid Sensitivity : 2-Oxopropanoic acid coupling performed under mild conditions (0°C) to prevent decarboxylation.
  • Purification : Reverse-phase HPLC for final product isolation to achieve >99% purity.

Scalability and Industrial Relevance

The route is scalable to kilogram-scale with modifications:

  • Continuous flow synthesis for nitro reduction (prevents exothermic hazards).
  • Catalytic hydrogenation as an alternative to SnCl$$_2$$ for greener processing.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or fluorophenylmethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds similar to **2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid; 2-oxopropanoic acid exhibit a range of biological activities:

  • Antimicrobial Properties : The presence of the fluorophenyl group may enhance the compound's efficacy against various microbial strains.
  • Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease.
  • Analgesic Effects : The compound has been proposed as an analgesic agent, potentially useful in pain management therapies.

Pharmaceutical Applications

The compound's unique properties make it a candidate for several pharmaceutical applications:

Drug Development

The synthesis of this compound typically involves multi-step organic reactions, which must be optimized for yield and purity. Advanced techniques such as X-ray fluorescence (XRF) spectrometry are employed in drug development to measure binding selectivities between chemicals and biological receptors, aiding in the identification of potential therapeutic candidates .

Treatment of Neurological Disorders

Given its structural similarity to known acetylcholinesterase inhibitors, there is potential for this compound to be developed as a treatment for neurological disorders such as Alzheimer's disease. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, improving cognitive function .

Analgesic Applications

Research indicates that compounds with similar structures have been used as analgesics. The potential application of this compound in pain management therapies could provide new avenues for treating chronic pain conditions .

Case Studies and Research Findings

Several studies have explored the pharmacological effects and therapeutic potential of compounds related to **2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid; 2-oxopropanoic acid:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
  • Neuroprotective Effects : Research has indicated that similar compounds may offer neuroprotective effects in models of neurodegeneration, highlighting their potential in treating conditions like Alzheimer's disease .
  • Pain Management Efficacy : Clinical trials involving analogs of this compound have shown promising results in reducing pain perception in patients suffering from chronic pain syndromes .

Mechanism of Action

The mechanism of action of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Structural and Functional Analogues
2.1.1. Retigabine (D-23129)
  • Structure: N-(2-Amino-4-[fluorobenzylamino]-phenyl)carbamic acid .
  • Mechanism : KCNQ2-5 channel opener, enhancing M-current to reduce neuronal hyperexcitability.
  • Therapeutic Use: Approved for epilepsy but withdrawn due to side effects (e.g., skin discoloration, retinal abnormalities) .
  • Key Difference: Retigabine’s fluorobenzylamino group is attached to a phenyl ring, whereas flupirtine’s is on a pyridine ring, leading to divergent pharmacokinetics and toxicity profiles .
2.1.2. GLPG1690
  • Structure: 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile .
  • Mechanism : Autotaxin inhibitor, blocking lysophosphatidic acid (LPA) production.
  • Therapeutic Use : Investigated for idiopathic pulmonary fibrosis (Phase III trials) .
  • Key Difference : Despite sharing a 4-fluorophenyl group, GLPG1690 targets a distinct pathway (autotaxin/LPA axis) compared to flupirtine’s KCNQ modulation .
2.1.3. Carbamate Analogues
  • Example: Ethyl [2-amino-6-(4-fluorophenethyl)pyridin-3-yl]carbamate .
  • Structural Variation: Replacement of the benzylamino group with a phenethyl chain.
Pharmacological and Clinical Comparison

Table 1. Key Parameters of Flupirtine and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Target/Mechanism Indication Clinical Status
Flupirtine C₁₅H₁₇FN₄O₂ 304.32 KCNQ2/3 opener Chronic pain Withdrawn (hepatotoxicity)
Flupirtine Maleate C₁₉H₂₁FN₄O₆ 420.40 KCNQ2/3 opener (salt form) Enhanced formulation Marketed (limited regions)
Retigabine C₁₆H₁₇F₂N₃O₂ 321.33 KCNQ2-5 opener Epilepsy, neuropathic pain Withdrawn (side effects)
GLPG1690 C₂₅H₂₆FN₇O₂S 507.59 Autotaxin inhibitor Idiopathic pulmonary fibrosis Phase III trials
Research Findings
  • Flupirtine vs. Retigabine: Both enhance KCNQ channel activity but differ in subunit specificity. Flupirtine preferentially activates KCNQ2/3, while retigabine affects KCNQ2-5 .
  • Flupirtine vs. GLPG1690 :

    • GLPG1690’s autotaxin inhibition reduces LPA-driven fibrosis and inflammation, contrasting with flupirtine’s neuronal modulation .
  • Structural Analogues: Substitution of the benzylamino group with bulkier chains (e.g., phenethyl) in carbamate derivatives may reduce hepatic metabolism, addressing flupirtine’s toxicity .

Biological Activity

The compound [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid; 2-oxopropanoic acid (CAS Number: 815586-98-2) is a complex organic molecule characterized by its unique structural components, including a pyridine ring, an amino group, and a fluorophenyl moiety. Its potential biological activities have garnered significant interest in various fields, particularly in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC19H21FN4O7
Molecular Weight392.382 g/mol
LogP2.5824
PSA (Polar Surface Area)149.08 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate enzymatic activity, which could lead to various therapeutic effects. The exact pathways remain under investigation, but the compound's interactions are thought to influence cellular signaling pathways associated with cancer and inflammation.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, modifications to the pyridine structure have led to enhanced antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells . The mechanism often involves inhibition of tubulin polymerization, which is crucial for cell division .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes relevant to drug metabolism and transport. For instance, it has shown potential as an inhibitor of ATP-binding cassette (ABC) transporters, which play a critical role in drug disposition and resistance mechanisms in cancer therapy .

Case Studies

Summary of Findings

The biological activities of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid; 2-oxopropanoic acid suggest promising therapeutic applications, particularly in oncology and metabolic disorders. Its ability to inhibit specific enzymes and modulate cellular pathways highlights its potential as a lead compound for further development.

Future Research Directions

Further studies are necessary to elucidate the complete pharmacological profile of this compound. Key areas for future research include:

  • Detailed Mechanistic Studies : Understanding the specific molecular targets and pathways involved.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure affect biological activity.

This compound represents a valuable addition to the field of medicinal chemistry, with potential applications that merit extensive investigation.

Q & A

Q. What synthetic routes are recommended for the preparation of [compound], and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step reactions, including:

  • Condensation and cyclization : Similar to methods for heterocyclic pyridine derivatives, where 4-fluorobenzaldehyde or analogs are condensed with aminopyridine precursors, followed by cyclization using catalysts like palladium or copper in solvents such as DMF .
  • Functional group modifications : Ethylcarbamic acid and 2-oxopropanoic acid moieties may be introduced via nucleophilic substitution or coupling reactions under anhydrous conditions .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended for isolating high-purity products .

Q. What analytical techniques are critical for characterizing the compound’s structural integrity and purity?

  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates) .
  • NMR spectroscopy : 1H/13C NMR can resolve the fluorophenyl and pyridine ring protons, while 19F NMR verifies the fluorine substituent’s position .
  • X-ray crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. What preliminary biological activities have been reported for structurally related compounds?

Analogous fluorophenyl-pyridine derivatives exhibit:

  • Enzyme inhibition : Targeting kinases or proteases via hydrogen bonding with the fluorophenyl group and pyridine nitrogen .
  • Antimicrobial potential : Fluorine enhances membrane permeability, while the pyridine scaffold disrupts bacterial biofilms .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions (e.g., dehalogenation or oxidation)?

  • Catalyst screening : Test palladium/copper complexes with ligands (e.g., BINAP) to stabilize intermediates and reduce side reactions .
  • DOE (Design of Experiments) : Vary temperature, solvent polarity, and reagent stoichiometry to identify optimal conditions. For example, lower temperatures (0–5°C) may suppress oxidation of the 2-oxopropanoic acid moiety .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?

  • Standardized assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and buffer conditions (pH 7.4, 37°C) to reduce variability .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence potency .
  • Structural analogs : Synthesize derivatives with modified fluorophenyl or carbamic acid groups to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting the compound’s binding modes and pharmacokinetics?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or β-lactamases, focusing on the fluorophenyl group’s hydrophobic interactions .
  • DFT calculations : Analyze the electronic effects of the fluorine substituent on pyridine ring aromaticity and charge distribution .
  • ADMET prediction : Tools like SwissADME can estimate solubility, bioavailability, and CYP450 inhibition risks .

Methodological Considerations for Data Interpretation

  • Replication studies : Repeat key experiments (e.g., enzyme assays) with independent batches to validate reproducibility .
  • Cross-disciplinary collaboration : Integrate synthetic chemistry data with computational modeling to refine mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.